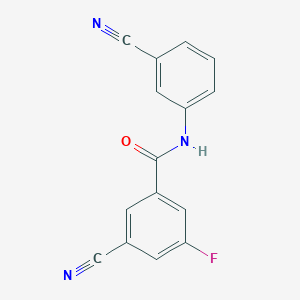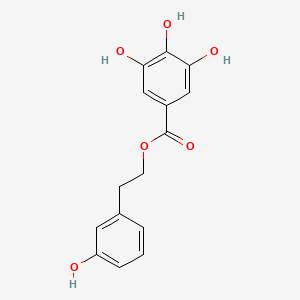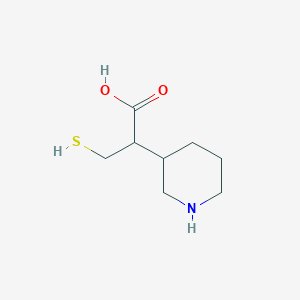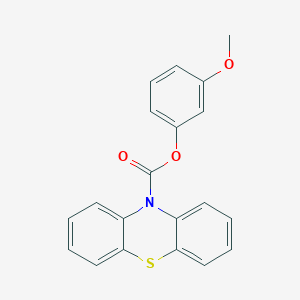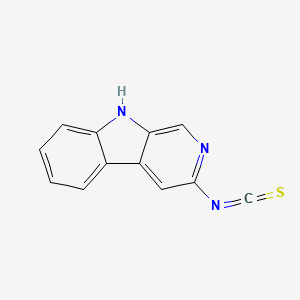
3-Isothiocyanato-9H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanato-9H-beta-carboline is a compound that belongs to the beta-carboline family, which is known for its diverse biological activities. This compound is characterized by the presence of an isothiocyanate group attached to the beta-carboline core structure. Beta-carbolines are a class of indole alkaloids that have been found in various natural sources, including plants, marine organisms, and mammals. They are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects .
Métodos De Preparación
The synthesis of 3-Isothiocyanato-9H-beta-carboline can be achieved through several methods. One common approach involves the reaction of beta-carboline with thiophosgene or its derivatives to introduce the isothiocyanate group. Another method involves the use of carbon disulfide and amines under basic conditions to form the isothiocyanate group . Industrial production methods often involve the use of microwave-assisted electrocyclic cyclization of heterotrienic aci forms of 3-nitrovinylindoles .
Análisis De Reacciones Químicas
3-Isothiocyanato-9H-beta-carboline undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include thiophosgene, carbon disulfide, and amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl isothiocyanate can lead to the formation of substituted beta-carbolines .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions . In biology, it has been investigated for its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells . In medicine, it has been explored for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases . In industry, it is used in the synthesis of pharmaceuticals and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of 3-Isothiocyanato-9H-beta-carboline involves its interaction with various molecular targets and pathways. One of the primary targets is the gamma-aminobutyric acid (GABA) receptor, where it acts as an inhibitor . This interaction leads to the modulation of synaptic inhibition and has been linked to its neuroprotective effects. Additionally, the compound has been shown to interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its anti-cancer properties .
Comparación Con Compuestos Similares
3-Isothiocyanato-9H-beta-carboline can be compared with other beta-carboline derivatives, such as harmane, harmine, and norharmane . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, harmine is known for its ability to intercalate with DNA and inhibit tyrosine kinase, making it a promising candidate for anti-cancer therapy . In contrast, this compound is unique due to the presence of the isothiocyanate group, which contributes to its distinct chemical reactivity and biological properties .
Similar Compounds
- Harmane
- Harmine
- Norharmane
- 9-Methylharmine
- 3-Amino-beta-carboline derivatives
Propiedades
Fórmula molecular |
C12H7N3S |
|---|---|
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
3-isothiocyanato-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H7N3S/c16-7-14-12-5-9-8-3-1-2-4-10(8)15-11(9)6-13-12/h1-6,15H |
Clave InChI |
NEOUOHDNZDRDNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




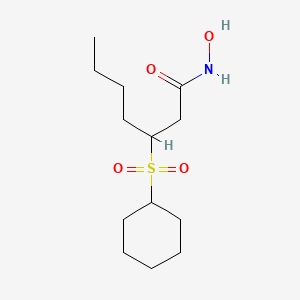
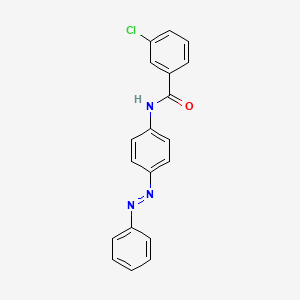
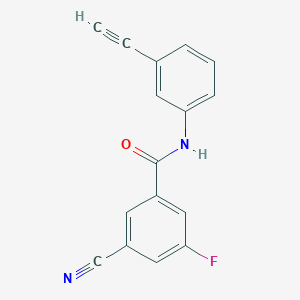
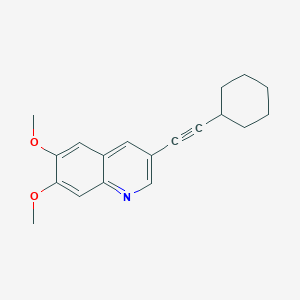
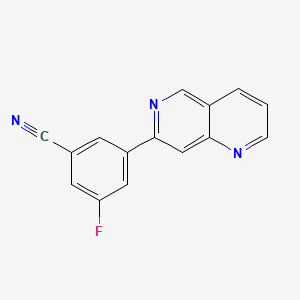
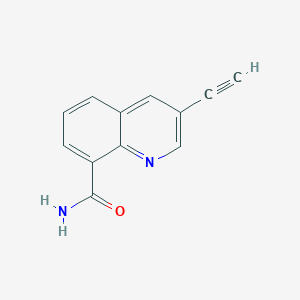
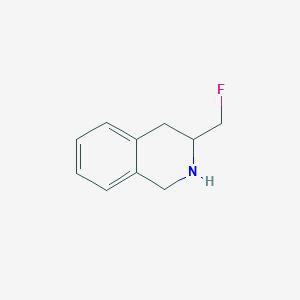
![3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)
